molecular formula C18H16N2O2S B2992073 4-acetyl-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)benzamide CAS No. 864860-73-1

4-acetyl-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B2992073
CAS No.: 864860-73-1
M. Wt: 324.4
InChI Key: OXDHCWJRDNWCHL-UHFFFAOYSA-N
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Description

4-Acetyl-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)benzamide is a benzamide derivative featuring a 4,5-dimethylbenzothiazole moiety linked to a 4-acetylbenzoyl group. The benzothiazole scaffold is pharmacologically significant due to its prevalence in compounds with antitumor, antimicrobial, and neuroleptic activities .

Properties

IUPAC Name

4-acetyl-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2S/c1-10-4-9-15-16(11(10)2)19-18(23-15)20-17(22)14-7-5-13(6-8-14)12(3)21/h4-9H,1-3H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXDHCWJRDNWCHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)C(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetyl-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)benzamide typically involves the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.

    Acetylation: The benzothiazole derivative is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Amidation: The final step involves the reaction of the acetylated benzothiazole with 4,5-dimethylbenzoyl chloride in the presence of a base to form the desired benzamide derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-acetyl-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced benzothiazole derivatives.

    Substitution: Formation of substituted benzothiazole derivatives with various functional groups.

Scientific Research Applications

4-acetyl-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)benzamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as an antibacterial, antifungal, and anticancer agent due to its benzothiazole core.

    Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.

    Material Science: The compound can be used in the development of organic semiconductors and other advanced materials.

    Pharmacokinetics: Research on its absorption, distribution, metabolism, and excretion (ADME) properties.

Mechanism of Action

The mechanism of action of 4-acetyl-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets. The benzothiazole ring system can interact with various enzymes and receptors, leading to inhibition or activation of biological pathways. For example, it may inhibit bacterial enzymes, leading to antibacterial effects, or interact with cancer cell receptors, inducing apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Benzamide Derivatives

The target compound differs from other benzamide derivatives in its substituent arrangement. Key comparisons include:

Compound Name Substituents/Functional Groups Molecular Weight Notable Features Reference
4-Acetyl-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)benzamide 4-acetyl, 4,5-dimethylbenzothiazole Not provided Acetyl group may improve lipophilicity -
4-Chloro-N-[3-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)butyl]-benzamide 4-chloro, oxadiazole-thione, branched alkyl Not provided Oxadiazole-thione enhances bioactivity
N-(4,5-Dimethyl-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-4-(morpholine-4-sulfonyl)benzamide hydrochloride Morpholine sulfonyl, dimethylamino propyl 553.1 Sulfonyl group increases polarity
Neuroleptic benzamides (e.g., sulpiride) Simple benzamide with alkylamino chains ~340–400 Lack heterocyclic rings; CNS applications

Key Observations :

  • Heterocyclic Influence: The 4,5-dimethylbenzothiazole in the target compound contrasts with the oxadiazole-thione in , which is associated with antioxidant and antimicrobial activities.
  • Substituent Effects : The acetyl group in the target compound is less polar than the morpholine sulfonyl group in , suggesting differences in membrane permeability. Chloro substituents (as in ) often enhance electrophilicity, impacting reactivity.
  • Pharmacological Profiles: Neuroleptic benzamides (e.g., sulpiride) lack heterocyclic rings, relying on alkylamino chains for dopamine receptor binding . The target compound’s benzothiazole may redirect activity toward non-CNS targets.

Biological Activity

The compound 4-acetyl-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)benzamide is a derivative of benzothiazole, a class of compounds known for their diverse biological activities. This article aims to explore the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C14H14N2OS
  • Molecular Weight : 258.34 g/mol
  • LogP : 3.8 (indicating moderate lipophilicity)

This compound features an acetyl group and a benzothiazole moiety, which contribute to its biological activity.

Anticancer Activity

Recent studies have demonstrated that compounds containing the benzothiazole scaffold exhibit significant anticancer properties. For instance, derivatives similar to this compound have shown selective cytotoxicity against various cancer cell lines:

Cell Line GI50 (µM) TGI (µM) LC50 (µM)
EKVX (Lung Cancer)21.577.593.3
RPMI-8226 (Leukemia)25.9--
OVCAR-4 (Ovarian)28.7--
PC-3 (Prostate)15.9--

These findings suggest that the compound may inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest .

Antibacterial Activity

The antibacterial properties of benzothiazole derivatives have also been extensively studied. Compounds similar to this compound have demonstrated effectiveness against various Gram-positive and Gram-negative bacteria. The following table summarizes the antibacterial activity of related compounds:

Bacterial Strain IC50 (µg/mL)
Staphylococcus aureus0.012
Enterococcus faecalis0.008
Streptococcus pyogenes0.015

These results indicate that such compounds can serve as potential leads for developing new antibacterial agents .

The mechanisms underlying the biological activities of benzothiazole derivatives are multifaceted:

  • Inhibition of Enzymatic Activity : Many benzothiazole derivatives inhibit key enzymes involved in cancer cell proliferation and bacterial survival.
  • Interference with DNA Replication : Some studies suggest that these compounds may interact with DNA gyrase and topoisomerase IV, essential for bacterial DNA replication.
  • Induction of Apoptosis : The anticancer activity is often linked to the induction of programmed cell death in malignant cells.

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of various benzothiazole derivatives in vitro against multiple cancer cell lines. The results indicated that compounds with specific substitutions on the benzothiazole ring exhibited enhanced cytotoxicity compared to standard chemotherapeutics.

Case Study 2: Antibacterial Screening

Another investigation focused on the antibacterial activity of a series of benzothiazole derivatives against resistant strains of bacteria. The study highlighted that modifications in the molecular structure significantly influenced antibacterial potency.

Q & A

Q. Example Crystallographic Data :

ParameterValue
Space GroupOrthorhombic, P212121
Unit Cell (Å)a = 6.0171, b = 15.3120, c = 18.1493
Z4
R-factor0.050
C–C Bond Length (Å)1.39 ± 0.007

What methodologies are recommended for analyzing potential antibacterial mechanisms of this benzamide derivative, particularly in targeting bacterial phosphopantetheinyl transferases (PPTases)?

Advanced Research Question

Enzyme Inhibition Assays :

  • Use fluorescence-based assays with Sfp PPTase (Bacillus subtilis) or AcpS (E. coli) to measure IC50 values. Monitor coenzyme A (CoA) transfer to acyl carrier proteins (ACPs) .
  • Competitive inhibition studies (Ki determination) via Lineweaver-Burk plots.

Molecular Docking :

  • Employ AutoDock Vina or Schrödinger Suite to model ligand-enzyme interactions. Validate with site-directed mutagenesis (e.g., mutations in PPTase active sites like Ser96 or His76) .

Pathway Analysis :

  • Transcriptomic profiling (RNA-seq) of treated bacterial cells to identify downregulated fatty acid biosynthesis genes (e.g., fabH, accA) .

How can researchers address discrepancies between computational predictions and experimental data regarding the compound’s electronic properties or binding affinities?

Advanced Research Question

DFT Calibration :

  • Compare calculated (B3LYP/6-311+G(d,p)) vs. experimental UV-Vis spectra. Adjust solvent polarity parameters (e.g., PCM model for DMSO) .

Binding Affinity Validation :

  • Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure experimental KD values. Reconcile with docking scores using RMSD thresholds (<2.0 Å) .

Error Analysis :

  • Statistically assess force field limitations (e.g., AMBER vs. CHARMM) or basis set incompleteness in DFT .

What strategies are effective in establishing structure-activity relationships (SAR) for derivatives of this compound in antimicrobial studies?

Basic Research Question

Substituent Variation :

  • Synthesize analogs with modified acetyl groups (e.g., propionyl, trifluoroacetyl) or benzothiazole substituents (e.g., halogens, methoxy).

Biological Screening :

  • Test against Gram-positive (S. aureus) and Gram-negative (E. coli) strains. Correlate MIC values with logP (HPLC-measured) and electronic parameters (Hammett σ) .

QSAR Modeling :

  • Use CoMFA or CoMSIA to identify critical steric/electrostatic regions. Validate with leave-one-out cross-validation (q² > 0.5) .

Basic Research Question

SC-XRD : Identify H-bond donors/acceptors (e.g., N–H⋯O, O–H⋯N) via SHELXL refinement. Measure bond distances (2.7–3.2 Å) and angles (>120°) .

FT-IR Spectroscopy : Detect N–H stretching (3200–3400 cm⁻¹) and carbonyl C=O (1680–1700 cm⁻¹) shifts in solid-state ATR mode.

Thermal Analysis : DSC/TGA to observe melting points and decomposition events correlated with H-bond network stability .

How can researchers resolve contradictory results in biological activity between in vitro and in vivo models for this compound?

Advanced Research Question

Pharmacokinetic Profiling :

  • Measure plasma protein binding (equilibrium dialysis) and metabolic stability (microsomal assays) to assess bioavailability discrepancies .

Toxicity Screening :

  • Perform hemolysis assays and MTT cytotoxicity tests on mammalian cell lines (e.g., HEK293) to rule off-target effects .

Formulation Optimization :

  • Use nanoemulsions or liposomes to improve solubility and tissue penetration in murine infection models .

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